Fsi-TN42

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

FSI-TN42 is a potent and specific inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1) and aldehyde dehydrogenase 1A2 (ALDH1A2). It has been investigated for its potential to suppress weight gain in diet-induced obesity models. The compound has shown promise in reducing visceral adiposity and preventing hepatic lipidosis, making it a potential candidate for obesity treatment .

Méthodes De Préparation

FSI-TN42 is synthesized through a series of reactions involving piperazine compounds. The synthetic route typically involves the identification and characterization of inhibitory activity using purified recombinant enzymes and cell-based assay systems. The compound is then examined for its oral bioavailability and pharmacodynamic effects .

For industrial production, the compound is prepared by dissolving it in dimethyl sulfoxide (DMSO) and mixing it with other solvents like polyethylene glycol (PEG300) and Tween 80. The final solution is clarified and stored under specific conditions to maintain its stability .

Analyse Des Réactions Chimiques

FSI-TN42 undergoes several types of chemical reactions, primarily focusing on inhibition mechanisms. It irreversibly binds and inhibits ALDH1A1 with a low nanomolar IC50 and shows high specificity for ALDH1A1 compared to ALDH1A2 . The compound is stable under various conditions and does not undergo significant oxidation or reduction reactions under normal laboratory conditions .

Applications De Recherche Scientifique

FSI-TN42 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of aldehyde dehydrogenases, particularly ALDH1A1 and ALDH1A2.

Biology: The compound is utilized in research to understand the role of ALDH1A1 in metabolic processes and its potential as a target for obesity treatment.

Mécanisme D'action

FSI-TN42 exerts its effects by irreversibly binding to and inhibiting ALDH1A1. This inhibition disrupts the synthesis of retinoic acid, a key regulator of weight and energy metabolism. By inhibiting ALDH1A1, this compound reduces the conversion of retinaldehyde to retinoic acid, leading to decreased adiposity and weight gain .

Comparaison Avec Des Composés Similaires

FSI-TN42 is unique in its high specificity and potency for ALDH1A1 inhibition. Similar compounds include:

WIN18446: Another ALDH1A1 inhibitor, but it causes hepatic lipidosis and reversible male infertility.

ALDH1A1/2-IN-1: A dual inhibitor of ALDH1A1 and ALDH1A2, used for preventing spermatogenesis.

This compound stands out due to its ability to suppress weight gain without the adverse effects observed with other inhibitors .

Propriétés

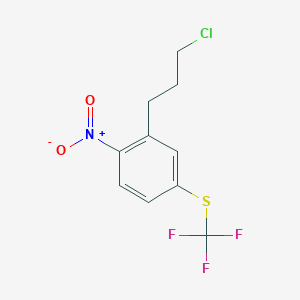

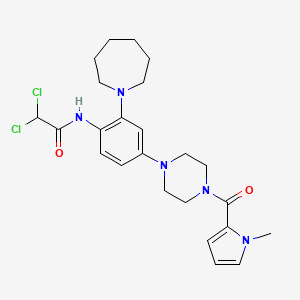

Formule moléculaire |

C24H31Cl2N5O2 |

|---|---|

Poids moléculaire |

492.4 g/mol |

Nom IUPAC |

N-[2-(azepan-1-yl)-4-[4-(1-methylpyrrole-2-carbonyl)piperazin-1-yl]phenyl]-2,2-dichloroacetamide |

InChI |

InChI=1S/C24H31Cl2N5O2/c1-28-10-6-7-20(28)24(33)31-15-13-29(14-16-31)18-8-9-19(27-23(32)22(25)26)21(17-18)30-11-4-2-3-5-12-30/h6-10,17,22H,2-5,11-16H2,1H3,(H,27,32) |

Clé InChI |

XWZXUMZNZGHQGY-UHFFFAOYSA-N |

SMILES canonique |

CN1C=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)NC(=O)C(Cl)Cl)N4CCCCCC4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diphenyl[(trifluoromethanesulfonyl)oxy]borane](/img/structure/B14075115.png)